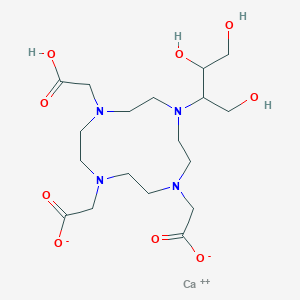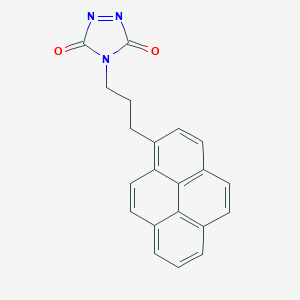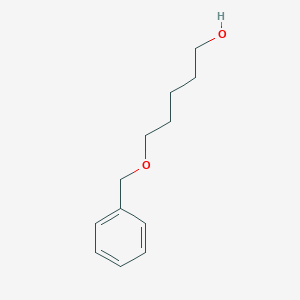
Magnolignan C
概要
説明
Magnolignan C is a lignan compound isolated from the leaves of Magnolia officinalis. It has shown significant physiological activity, particularly against tumor cells. This compound is part of a larger group of bioactive materials found in Magnolia species, which have been traditionally used in Chinese and Japanese medicine for various treatments, including anxiety, asthma, depression, gastrointestinal disorders, and headaches .
準備方法
The total synthesis of Magnolignan C involves several key steps:
Starting Materials: The synthesis begins with commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole.
Functional Group Interconversions: These materials undergo functional group interconversions to form the dibenzofuran skeleton.
Suzuki Coupling and Intramolecular Dehydration: The dibenzofuran skeleton is then constructed through Suzuki coupling and intramolecular dehydration.
Oxidative Coupling: The final step involves FeCl3 catalyzed oxidative coupling to complete the synthesis.
化学反応の分析
Magnolignan C undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis process, particularly in the formation of the dibenzofuran skeleton.
Reduction: While not a primary reaction in its synthesis, reduction can be used to modify the compound for different applications.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule, enhancing its bioactivity.
Common reagents used in these reactions include FeCl3 for oxidative coupling and various catalysts for Suzuki coupling. The major products formed from these reactions are derivatives of the dibenzofuran skeleton, which have diverse biological activities .
科学的研究の応用
Magnolignan C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and functional group interconversions.
作用機序
The mechanism of action of Magnolignan C involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
類似化合物との比較
Magnolignan C is unique compared to other similar compounds due to its larger molecular volume and distinct spatial conformation:
特性
IUPAC Name |
3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of Magnolignan C based on the identified targets and pathways?
A1: Although the provided research papers [, ] primarily focus on identifying this compound within complex mixtures and exploring its presence in traditional medicine, they don't delve into specific therapeutic applications or mechanisms of action. Further research is needed to elucidate the specific targets and downstream effects of this compound to understand its potential therapeutic uses.
Q2: Has this compound been identified in any traditional Chinese medicine formulations, and if so, what are the traditional uses of these formulations?
A2: Yes, this compound has been identified in Xiaoer Chiqiao Qingre Granules (XRCQ), a traditional Chinese medicine formulation []. While the research suggests XRCQ might address fever in children potentially through pathways involving tumor necrosis factor and PI3K-AKT, the specific role of this compound within this context requires further investigation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42132.png)

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)

![(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42140.png)








